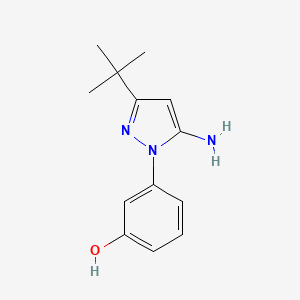
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile is an organic compound that features a cyano group, a neopentyloxy group, and a phenylhydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile typically involves the reaction of 4-neopentyloxybenzaldehyde with hydrazine hydrate in the presence of a cyano group donor. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylhydrazine derivatives.
Applications De Recherche Scientifique
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as an anticancer agent is ongoing, as its structural properties may allow it to interact with cancer cell pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phenylhydrazine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-3-neopentyloxy-phenylhydrazine
- 3-Cyano-4-methoxy-phenylhydrazine
- 4-Cyano-3-methoxy-phenylhydrazine
Uniqueness
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile is unique due to the presence of the neopentyloxy group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile |
InChI |
InChI=1S/C12H17N3O/c1-12(2,3)8-16-11-5-4-10(15-14)6-9(11)7-13/h4-6,15H,8,14H2,1-3H3 |
Clé InChI |
JHHXACZFOONXDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1=C(C=C(C=C1)NN)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-3-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-pyrazole](/img/structure/B8633890.png)
![1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy-](/img/structure/B8633905.png)












